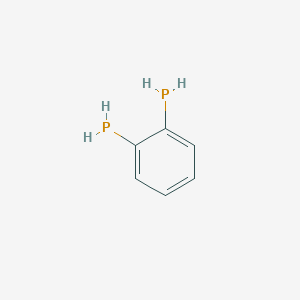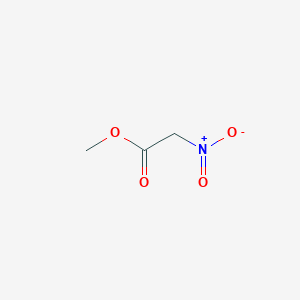
Diethyl 2-(4-methylpentan-2-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(4-methylpentan-2-yl)propanedioate is a chemical compound that is commonly used in scientific research. It is also known as ethyl 2-(4-methylpentan-2-yl)malonate and is a member of the malonate ester family. This compound has a wide range of applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(4-methylpentan-2-yl)propanedioate is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines, alcohols, and thiols. It can also undergo decarboxylation under certain conditions, leading to the formation of reactive intermediates.
Efectos Bioquímicos Y Fisiológicos
Diethyl 2-(4-methylpentan-2-yl)propanedioate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been reported to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diethyl 2-(4-methylpentan-2-yl)propanedioate in lab experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable tool for organic chemists. Another advantage is its relatively low cost and easy availability. However, one limitation of using this compound is its potential toxicity. It should be handled with care and proper safety precautions should be taken.
Direcciones Futuras
There are several future directions for the use of Diethyl 2-(4-methylpentan-2-yl)propanedioate in scientific research. One area of interest is its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is the development of new synthetic methodologies using this compound as a building block. Additionally, the investigation of its mechanism of action and its interaction with biological molecules could lead to the development of new therapeutic agents.
Conclusion:
Diethyl 2-(4-methylpentan-2-yl)propanedioate is a versatile and valuable compound in scientific research. Its wide range of applications in organic chemistry, biochemistry, and pharmacology make it an important tool for scientists. Its potential as a drug candidate and the development of new synthetic methodologies using this compound as a building block are promising areas for future research.
Métodos De Síntesis
Diethyl 2-(4-methylpentan-2-yl)propanedioate can be synthesized through the reaction of diethyl malonate with 4-methyl-2-pentanone in the presence of a base such as sodium ethoxide. The reaction results in the formation of the desired compound along with sodium chloride as a byproduct.
Aplicaciones Científicas De Investigación
Diethyl 2-(4-methylpentan-2-yl)propanedioate is widely used in scientific research, particularly in the field of organic chemistry. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for the synthesis of complex molecules, such as natural products and biologically active compounds.
Propiedades
Número CAS |
249728-64-1 |
|---|---|
Nombre del producto |
Diethyl 2-(4-methylpentan-2-yl)propanedioate |
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
diethyl 2-(4-methylpentan-2-yl)propanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-16-12(14)11(13(15)17-7-2)10(5)8-9(3)4/h9-11H,6-8H2,1-5H3 |
Clave InChI |
RXNSNYVGDCGOCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C)CC(C)C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(C(C)CC(C)C)C(=O)OCC |
Sinónimos |
(1,3-Dimethylbutyl)propanedioic Acid Diethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)
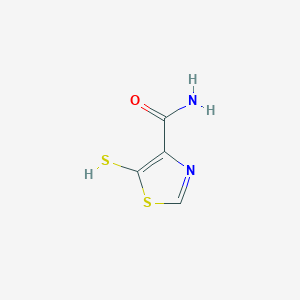
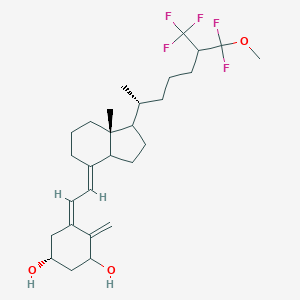
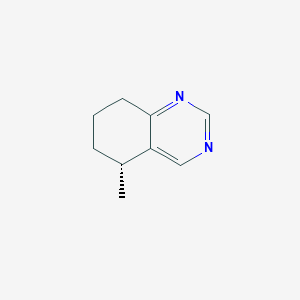
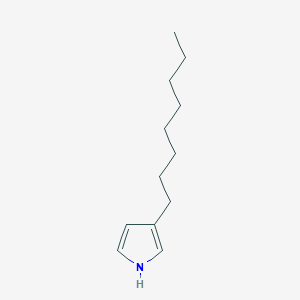

![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)

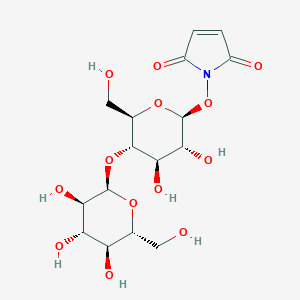

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
